
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of cyclohexylcarbonyl chloride, diethyl oxalate, and various amines under controlled conditions. The reaction conditions often involve specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient production with minimal waste. Safety protocols and quality control measures are strictly followed to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ether: A simple ether with different chemical properties and applications.
Diethyl carbonate: An organic carbonate with distinct uses in industry and research.
Diethyl phthalate: A phthalate ester used as a plasticizer and in other applications.
Uniqueness
Diethyl 7-(cyclohexylcarbonyl)-4,10-dioxo-3,11-dioxa-5,6,8,9-tetraazatridecane-6,8-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
69857-76-7 |
|---|---|
Molekularformel |
C20H34N4O9 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
ethyl N-[2-cyclohexyl-1-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2-oxoethyl]-N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C20H34N4O9/c1-5-30-17(26)21-23(19(28)32-7-3)16(15(25)14-12-10-9-11-13-14)24(20(29)33-8-4)22-18(27)31-6-2/h14,16H,5-13H2,1-4H3,(H,21,26)(H,22,27) |
InChI-Schlüssel |
WHSLMUGLYRFHPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C(C(=O)C1CCCCC1)N(C(=O)OCC)NC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


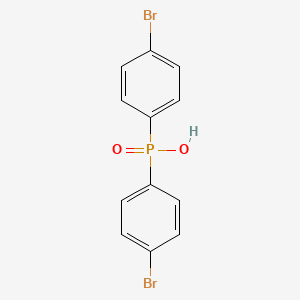

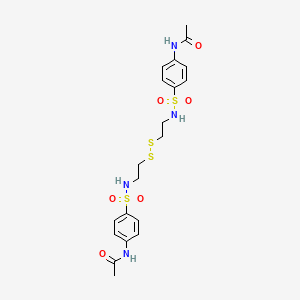


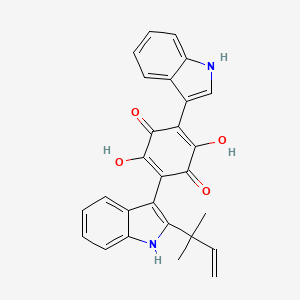

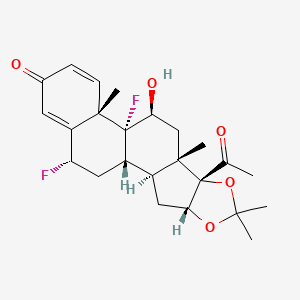

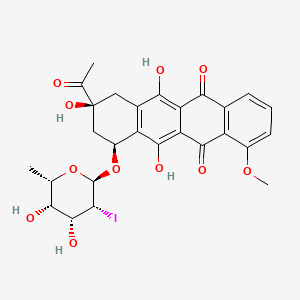
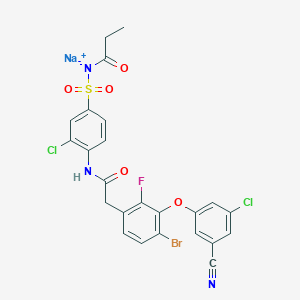

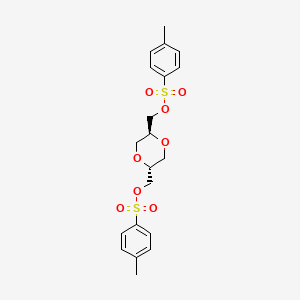
![Dibicyclo[2.2.1]hept-2-ylmethanone](/img/structure/B12792906.png)
